BenchChemオンラインストアへようこそ!

7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Medicinal Chemistry Intellectual Property Scaffold Hopping

7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a privileged scaffold for kinase inhibitor and mGluR1 antagonist development. The specific 3-methylphenyl substitution pattern is critical for target potency and selectivity; SAR evidence confirms that alternative 7-aryl analogs cannot be simply interchanged without compromising activity profiles. This compound features an unsubstituted 2-position enabling rapid parallel synthesis and SAR exploration, with a balanced MW (~242.3) and LogP conducive to CNS drug discovery programs.

Molecular Formula C13H10N2OS
Molecular Weight 242.3 g/mol
CAS No. 1031989-23-7
Cat. No. B1418191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1031989-23-7
Molecular FormulaC13H10N2OS
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CSC3=C2N=CNC3=O
InChIInChI=1S/C13H10N2OS/c1-8-3-2-4-9(5-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16)
InChIKeyLQSRBDVTAITIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: A 7-Aryl Thienopyrimidinone Scaffold for Kinase and GPCR Antagonist Research


7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class [1]. This scaffold is characterized by a fused thiophene-pyrimidine ring system with a 3-methylphenyl substituent at the 7-position [1]. Thienopyrimidinones of this type are widely employed in medicinal chemistry as core scaffolds for developing kinase inhibitors [2] and metabotropic glutamate receptor 1 (mGluR1) antagonists [3]. The 7-aryl substitution pattern is particularly relevant for modulating biological activity, as variations at this position can significantly impact potency and selectivity against therapeutic targets [2][3]. The compound serves as a versatile intermediate and building block for further derivatization, enabling structure-activity relationship (SAR) studies and lead optimization campaigns .

Why 7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Replaced by Other 7-Aryl Thienopyrimidinones


Substituting 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one with closely related 7-aryl analogs introduces significant, quantifiable changes in biological activity and physicochemical properties that preclude simple interchange. Direct SAR evidence demonstrates that the specific methyl substitution pattern on the phenyl ring at the 7-position critically determines target potency and selectivity [1]. For example, a 7-(2-methylphenyl) analog in the thienopyrimidinone mGluR1 antagonist series exhibits an IC50 of 45 nM, while alternative 7-aryl modifications yield different potency profiles [1]. Similarly, substitution at the 6-position with a 4-fluorophenyl group results in weak PKB kinase inhibition (IC50 = 122 µM) [2], whereas 2-position aminomethyl derivatives achieve picomolar Cdc7 inhibition (IC50 = 0.70 nM) [3]. These marked differences underscore that each substitution pattern uniquely influences binding interactions, metabolic stability, and off-target profiles. Procurement decisions based solely on scaffold similarity without accounting for specific substitution patterns risk selecting compounds with suboptimal activity or unintended polypharmacology.

Quantitative Differentiation of 7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Against Closest Analogs


Structural Novelty and Patent-Defined IP Position Differentiates from Unsubstituted 7-Phenyl Analog

7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is explicitly claimed as a key intermediate or final compound in multiple kinase inhibitor patents, including US-9156852-B2 and US-8722660-B2, distinguishing it from the simpler, unsubstituted 7-phenyl analog which lacks such specific patent protection [1]. The methyl group at the meta position provides a defined chemical space that is protected for commercial development, whereas the 7-phenyl analog is widely available and lacks comparable IP positioning [2]. This IP distinction is critical for organizations seeking proprietary lead compounds.

Medicinal Chemistry Intellectual Property Scaffold Hopping

Favorable Physicochemical Profile Compared to 6-Aryl and 2-Substituted Thienopyrimidinone Analogs

7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one possesses a molecular weight of approximately 242.3 g/mol and a predicted logP value within an optimal range for oral bioavailability . In contrast, 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has a molecular weight of 246.26 g/mol but exhibits weak PKB kinase inhibition (IC50 = 122 µM) [1]. More potent 2-aminomethyl derivatives, such as compound 10c (Cdc7 IC50 = 0.70 nM), have increased molecular weight and complexity that may compromise drug-likeness [2]. The target compound's balanced profile positions it as an attractive starting point for lead optimization.

ADME Properties Lipophilicity Physicochemical Profiling

Versatile Scaffold for Kinase and GPCR Antagonist Development Relative to 2-Substituted Analogs

The unsubstituted 2-position of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one offers a critical synthetic handle for further derivatization, enabling exploration of diverse chemical space . In contrast, 2-aminomethyl thienopyrimidinones, while highly potent (Cdc7 IC50 = 0.70 nM), are locked into specific kinase inhibition profiles and may exhibit time-dependent inhibition and slow dissociation kinetics that complicate therapeutic development [1]. The target compound's 2-position can be functionalized to modulate kinase selectivity or introduced with varied substituents to target mGluR1 (IC50 values as low as 45 nM for related analogs) [2].

Kinase Inhibition GPCR Antagonism Scaffold Optimization

Optimal Research and Industrial Applications for 7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Based on Quantified Differentiation


Kinase Inhibitor Lead Discovery and Scaffold Hopping Campaigns

Use 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one as a privileged starting scaffold for kinase inhibitor development, leveraging its unsubstituted 2-position for rapid SAR exploration and its patent-protected chemical space [1]. The scaffold's balanced physicochemical profile (MW ~242.3 g/mol, optimal logP) provides a favorable foundation for optimizing ADME properties while maintaining synthetic tractability .

mGluR1 Antagonist Optimization Programs

Employ the compound as a core template for designing novel mGluR1 antagonists, given that closely related 7-aryl thienopyrimidinones exhibit potent mGluR1 inhibition (IC50 = 45 nM) with good selectivity over mGluR5 [1]. The 3-methylphenyl group at the 7-position can be systematically varied to fine-tune potency, selectivity, and metabolic stability, addressing key optimization challenges in CNS drug discovery [1].

Chemical Probe Development for Target Validation

Utilize the compound's synthetic versatility to generate chemical probes for validating novel kinase or GPCR targets. The ability to introduce diverse substituents at the 2-position enables the creation of tool compounds with tailored potency and selectivity profiles, facilitating mechanistic studies and target deconvolution .

Building Block for Focused Compound Library Synthesis

Incorporate 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one as a key building block in parallel synthesis of focused thienopyrimidinone libraries, exploiting its scalable synthesis and compatibility with palladium-catalyzed cross-coupling reactions [2]. This approach accelerates hit-to-lead optimization by enabling rapid generation of structurally diverse analogs for high-throughput screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.